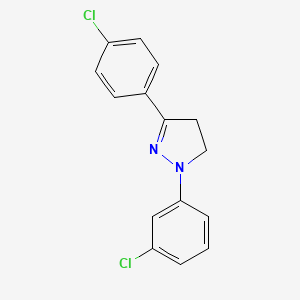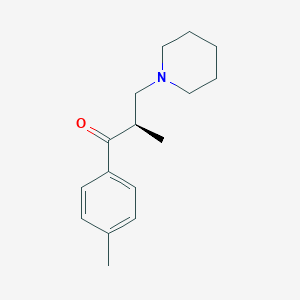
(r)-Tolperisone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Tolperisone is a chiral compound used primarily as a muscle relaxant. It is known for its ability to alleviate muscle spasms and improve blood circulation. The compound is a derivative of piperidine and is often used in the treatment of muscle stiffness and pain associated with various musculoskeletal conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tolperisone typically involves the reaction of 2-methyl-1-phenylpropan-1-one with piperidine under specific conditions. The process may include steps such as:
Condensation Reaction: The initial step involves the condensation of 2-methyl-1-phenylpropan-1-one with piperidine in the presence of a base.
Hydrogenation: The intermediate product is then subjected to hydrogenation to yield ®-Tolperisone.
Industrial Production Methods
Industrial production of ®-Tolperisone often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving advanced techniques such as continuous flow reactors and high-pressure hydrogenation.
Análisis De Reacciones Químicas
Types of Reactions
®-Tolperisone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ®-Tolperisone into its alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
®-Tolperisone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of chiral synthesis and reaction mechanisms.
Biology: The compound is studied for its effects on muscle cells and its potential role in cellular signaling pathways.
Medicine: ®-Tolperisone is extensively researched for its therapeutic effects in treating muscle spasms and related conditions.
Industry: It is used in the formulation of pharmaceuticals and as a reference standard in quality control processes.
Mecanismo De Acción
®-Tolperisone exerts its effects by acting on the central nervous system. It inhibits the release of calcium ions from the sarcoplasmic reticulum in muscle cells, leading to muscle relaxation. The compound also blocks sodium and potassium channels, which helps in reducing muscle excitability and spasms.
Comparación Con Compuestos Similares
Similar Compounds
Eperisone: Another muscle relaxant with a similar mechanism of action but different chemical structure.
Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.
Baclofen: A GABA receptor agonist used for muscle relaxation.
Uniqueness
®-Tolperisone is unique due to its dual action on both calcium ion release and sodium/potassium channels. This dual mechanism makes it particularly effective in treating muscle spasms with fewer side effects compared to other muscle relaxants.
Propiedades
Número CAS |
67499-66-5 |
|---|---|
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
(2R)-2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m1/s1 |
Clave InChI |
FSKFPVLPFLJRQB-CQSZACIVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)[C@H](C)CN2CCCCC2 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


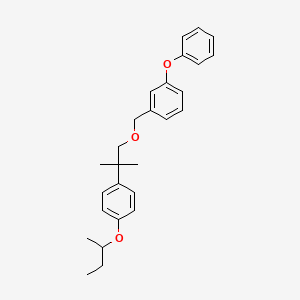
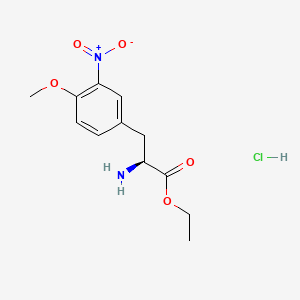
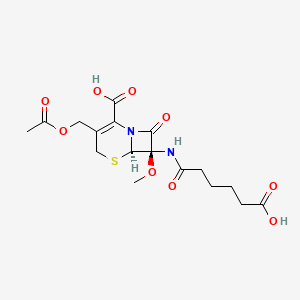


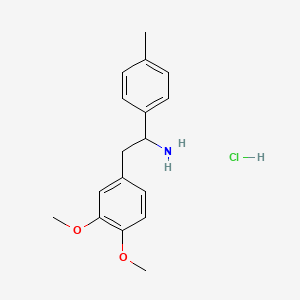

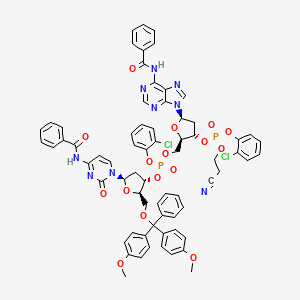
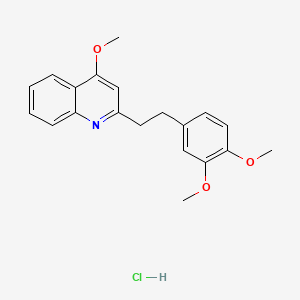
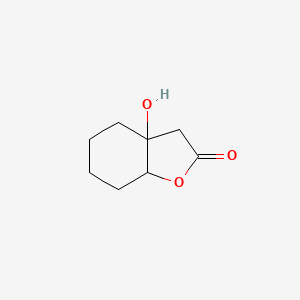
![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)
